molecular formula C20H25N2O5P B12896017 (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate

Cat. No.: B12896017
M. Wt: 404.4 g/mol
InChI Key: UMSGSCJRHFTEGZ-WZBLMQSHSA-N
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Description

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline moiety, a quinuclidine structure, and a phosphate group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Quinuclidine Synthesis: The quinuclidine structure can be prepared via the hydrogenation of quinuclidine derivatives or through the cyclization of appropriate precursors.

    Phosphorylation: The final step involves the phosphorylation of the compound using phosphorus oxychloride or a similar reagent to introduce the dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted quinuclidine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. Its phosphate group makes it particularly interesting for studying phosphorylation-related processes.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its quinoline moiety suggests possible antimalarial activity, while the quinuclidine structure could be relevant for developing drugs targeting the central nervous system.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The quinuclidine structure can interact with neurotransmitter receptors, influencing signal transduction pathways. The phosphate group can participate in phosphorylation reactions, altering protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have antimalarial properties.

    Quinuclidine Derivatives: Compounds such as quinuclidine itself and its derivatives are known for their activity on the central nervous system.

    Phosphate-Containing Compounds: Molecules like adenosine triphosphate (ATP) and other nucleotide phosphates are crucial in energy transfer and signaling.

Uniqueness

What sets (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate apart is its combination of these three distinct moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H25N2O5P

Molecular Weight

404.4 g/mol

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] dihydrogen phosphate

InChI

InChI=1S/C20H25N2O5P/c1-3-13-12-22-9-7-14(13)10-19(22)20(27-28(23,24)25)16-6-8-21-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3,(H2,23,24,25)/t13-,14-,19-,20+/m0/s1

InChI Key

UMSGSCJRHFTEGZ-WZBLMQSHSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OP(=O)(O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OP(=O)(O)O

Origin of Product

United States

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